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molecular formula C12H13NO B3021111 3-(Quinolin-2-yl)propan-1-ol CAS No. 945-82-4

3-(Quinolin-2-yl)propan-1-ol

Cat. No. B3021111
M. Wt: 187.24 g/mol
InChI Key: SZMLTFOLQWEQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785467B2

Procedure details

Methyl(2E)-3-(quinolin-2-yl)prop-2-enoate G5 (2.37 g, 11.1 mmol) dissolved in 100 mL THF was cooled to 0° C. and treated with a 1M solution of LAH in THF (33.3 mL, 33.3 mmol) dropwise over 5 minutes. The reaction was allowed to warm to room temperature and stir overnight. The reaction was then carefully quenched with 1.3 mL of water, 1.3 mL of 15% NaOH, and 3.9 mL of water, Solid Na2SO4 was added and the slurry was stirred for 2 hours, filtered and concentrated by rotary evaporation. The residue was purified by silica gel flash column chromatography (EtOAc/hexanes gradient) to provide 575 mg (27%) of G6 as a brown oil. MS (Electrospray): m/z 188.2 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
33.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1/[CH:11]=[CH:12]/[C:13](OC)=[O:14].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][OH:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)/C=C/C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
33.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then carefully quenched with 1.3 mL of water, 1.3 mL of 15% NaOH, and 3.9 mL of water, Solid Na2SO4
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the slurry was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography (EtOAc/hexanes gradient)
CUSTOM
Type
CUSTOM
Details
to provide 575 mg (27%) of G6 as a brown oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=C(C=CC2=CC=CC=C12)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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